![molecular formula C8H7F2NO2 B2696939 3,6-Difluoro-2-methoxybenzamide CAS No. 1261439-98-8](/img/structure/B2696939.png)
3,6-Difluoro-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Difluoro-2-methoxybenzamide is a chemical compound with the CAS Number: 1261439-98-8 . It has a molecular weight of 187.15 and is a solid at ambient temperature .
Molecular Structure Analysis
The InChI code for 3,6-Difluoro-2-methoxybenzamide is 1S/C8H7F2NO2/c1-13-7-5 (10)3-2-4 (9)6 (7)8 (11)12/h2-3H,1H3, (H2,11,12) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
3,6-Difluoro-2-methoxybenzamide is a solid at ambient temperature . It has a molecular weight of 187.15 .Scientific Research Applications
Antibacterial Activity
3,6-Difluoro-2-methoxybenzamide: has garnered interest due to its potential antibacterial properties. Researchers have investigated its effects against bacterial strains, particularly Staphylococcus aureus . The fluorination at positions 2 and 6 in the benzamide ring appears to enhance its inhibition of FtsZ , a protein essential for bacterial cell division . Further studies are needed to explore its mechanism of action and potential clinical applications.
Mechanism of Action
3,6-Difluoro-2-methoxybenzamide has been studied for its antimicrobial action. It has been found to exhibit activity against methicillin-resistant Staphylococcus aureus (MRSA) by targeting the bacterial cell division protein FtsZ . The thiazolopyridine moiety of PC190723 forms interactions with the hydrophobic cleft between H7 helix and the C-terminal subdomain. It has also been shown that PC190723 and the 2,6-difluoro-3-methoxybenzamide fragment induce bundling of S. aureus and Bacillus subtilis FtsZ, acting as an FtsZ polymer stabilizer .
Future Directions
The future directions for the study of 3,6-Difluoro-2-methoxybenzamide could involve further exploration of its antimicrobial properties, particularly its activity against MRSA . Additionally, its potential role in drug discovery could be investigated, given the importance of benzamides in various pharmaceutical applications .
properties
IUPAC Name |
3,6-difluoro-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2/c1-13-7-5(10)3-2-4(9)6(7)8(11)12/h2-3H,1H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXYYUAGSPNNGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1C(=O)N)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Difluoro-2-methoxybenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.